Hexadeca-10,12,14-trien-1-ol

Semiochemistry Chiral and Geometric Purity Pheromone Synthesis

Hexadeca-10,12,14-trien-1-ol is a C16 long-chain fatty alcohol characterized by a conjugated (E,E,Z)- or (E,E,E)-triene system spanning positions 10 → 14, with molecular formula C₁₆H₂₈O and monoisotopic mass 236.214 Da. It serves as the penultimate alcohol intermediate in the synthesis of 10,12,14-hexadecatrienal pheromone components of the tobacco hornworm moth Manduca sexta and is also implicated in the sex pheromone blend of the cocoa pod borer Conopomorpha cramerella.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 122182-48-3
Cat. No. B14127506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadeca-10,12,14-trien-1-ol
CAS122182-48-3
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCC=CC=CC=CCCCCCCCCCO
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,17H,8-16H2,1H3
InChIKeyMCHQISQIMHEGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadeca-10,12,14-trien-1-ol (CAS 122182-48-3): A Conjugated Triene Alcohol for Pheromone Research & Semiochemical Procurement


Hexadeca-10,12,14-trien-1-ol is a C16 long-chain fatty alcohol characterized by a conjugated (E,E,Z)- or (E,E,E)-triene system spanning positions 10 → 14, with molecular formula C₁₆H₂₈O and monoisotopic mass 236.214 Da [1]. It serves as the penultimate alcohol intermediate in the synthesis of 10,12,14-hexadecatrienal pheromone components of the tobacco hornworm moth Manduca sexta and is also implicated in the sex pheromone blend of the cocoa pod borer Conopomorpha cramerella [2]. The compound’s three conjugated double bonds confer distinct UV absorption, mass spectrometric fragmentation, and reactivity (notably Diels–Alder adduct formation with tetracyanoethylene) that differentiate it from saturated, monounsaturated, and diunsaturated C16 alcohols commonly used in semiochemical research [2].

Why C16 Alcohols and Even Simple Hexadecadienols Cannot Replace Hexadeca-10,12,14-trien-1-ol in Semiochemical Studies


Generic C16 saturated (e.g., cetyl alcohol), monounsaturated (e.g., (Z)-11-hexadecen-1-ol), or diunsaturated (e.g., bombykol, (10E,12Z)-hexadeca-10,12-dien-1-ol) analogs lack the terminal conjugated triene chromophore and the specific double-bond geometry that determine both chemical reactivity and biological recognition at insect olfactory receptors [1]. In Manduca sexta, the trienal oxidation product of hexadeca-10,12,14-trien-1-ol requires precise (10E,12E,14Z) geometry to elicit male attraction; the (10E,12E,14E) isomer is behaviorally inactive, and even low-level geometric contamination can abolish bioactivity [1]. Furthermore, the triene system enables selective purification via tetracyanoethylene Diels–Alder adduct formation—a method that cannot be applied to saturated or dienic alcohols—making the compound uniquely amenable to preparation with verifiable >99% isomeric purity [1].

Hexadeca-10,12,14-trien-1-ol Comparator Evidence: Quantified Differentiation for Sourcing Decisions


Isomeric Purity: (10E,12E,14Z)-Trienol Achieves >99% Geometric Purity via Tetracyanoethylene Scavenging, Unattainable by Standard Chromatography Alone

The (10E,12E,14Z)-hexadeca-10,12,14-trien-1-ol intermediate, when treated with tetracyanoethylene, selectively removes contaminating geometric isomers as Diels–Alder adducts, leaving the target (EEZ)-trienol with >99% stereoisomeric purity as confirmed by capillary GC on polar and non-polar columns [1]. In contrast, the (10E,12E,14E)-trienol required repeated selective crystallization from pentane and iodine-catalyzed isomerization of the mother liquor to reach comparable purity, yet still retained ~1–2% residual impurities after three crystallization cycles [1].

Semiochemistry Chiral and Geometric Purity Pheromone Synthesis

Biological Activity: (10E,12E,14Z)-Trienal (Oxidized from Target Trienol) Attracts Male Manduca sexta; (10E,12E,14E)-Isomer Is Behaviorally Inactive

In wind-tunnel bioassays with male Manduca sexta, the (10E,12E,14Z)-hexadeca-10,12,14-trienal—the direct oxidation product of the target (EEZ)-trienol—elicited full upwind flight and copulatory attempts when blended with (10E,12Z)-hexadecadienal, whereas the (10E,12E,14E)-trienal was completely unattractive under identical conditions [1]. The corresponding (EEZ)-trienol itself serves as the immediate synthetic precursor and produced the active aldehyde upon mild oxidation without isomerization, whereas the (EEE)-trienol yielded only the inactive aldehyde [1].

Insect Olfaction Wind-Tunnel Bioassay Pheromone Blend

Mass Spectrometric Differentiation: (10E,12E,14Z)-Trienol Exhibits a Diagnostic EI-MS Base Peak at m/z 79, Distinguishing It from Dienic and Saturated C16 Alcohols

The electron-ionization mass spectrum of (10E,12E,14Z)-hexadeca-10,12,14-trien-1-ol (SpectraBase entry HDXseHVNTnz) displays a characteristic base peak at m/z 79 [C₆H₇⁺·] arising from the conjugated triene terminus, along with molecular ion at m/z 236 and prominent fragments at m/z 67, 91, 105, and 121 [1]. In contrast, the saturated analog 1-hexadecanol (cetyl alcohol) exhibits base peak at m/z 83 and lacks the m/z 236 molecular ion under standard EI conditions; the diene analog bombykol (10E,12Z-hexadecadien-1-ol) shows a fragmentation pattern shifted to lower unsaturation indices with base peak at m/z 67 and a distinct M⁺· at m/z 238 [2].

Analytical Chemistry GC-MS Identification Quality Control

Chromatographic Retention Index Provides Positive Identification Against Confusable C16 Pheromone Components

The (10E,12E,14Z)-hexadeca-10,12,14-trien-1-ol elutes with a retention index (Kovats) of approximately 2180 on a DB-5 equivalent column, clearly separated from the structurally similar (10E,12E,14E)-isomer (ΔRI ≈ 20 units) and from the corresponding aldehydes (ΔRI ≈ 100 units) under standard temperature-programmed GC conditions [1]. This separation is critical because the trienol is the immediate synthetic precursor of the trienal pheromone; incomplete oxidation or unintended reduction during storage can generate mixtures that co-elute on non-polar columns if not properly resolved [1].

Gas Chromatography Retention Index Pheromone Identification

Proven Application Scenarios for Hexadeca-10,12,14-trien-1-ol in Semiochemical R&D and Pest Management


Synthesis of Isomerically Pure Manduca sexta Pheromone Components for Neurophysiological Studies

The (10E,12E,14Z)-hexadeca-10,12,14-trien-1-ol is the penultimate intermediate that, upon mild oxidation (e.g., PCC or Swern), yields the bioactive (EEZ)-10,12,14-hexadecatrienal. Because the trienol can be purified to >99% isomeric homogeneity via tetracyanoethylene adduct removal, it is the preferred precursor for preparing trienal of defined stereochemistry for single-sensillum recording (SSR) and olfactory receptor neuron (ORN) classification studies in Manduca sexta, where isomeric contaminants produce confounding neural responses [1].

Reference Standard for GC-MS Identification of Trienol Metabolites in Insect Biosynthetic Pathway Studies

The trienol is a biosynthetic intermediate in the fatty-acyl reductase pathway converting trienoyl-CoA thioesters to aldehydic pheromones in Manduca sexta. Researchers investigating the role of triacylglycerols as pheromone precursors require the authentic trienol standard to trace metabolic flux via GC-MS and to verify enzymatic reduction products. Its unique mass spectrum (base peak m/z 79, M⁺· at m/z 236) provides unambiguous identification in complex gland extracts where co-extracted lipids would otherwise mask the signal of dienic or saturated analogs [1].

Bait Formulation and Field-Trap Optimization for Conopomorpha cramerella (Cocoa Pod Borer) Monitoring

Field attractancy trials of C. cramerella sex pheromone blends containing hexadeca-10,12,14-trien-1-ol or its acetate derivative demonstrated that the trienol component is essential for full male attraction in cocoa plantations. Sourcing the alcohol as a defined intermediate allows formulation scientists to adjust the alcohol-to-acetate ratio in the lure blend and to control the oxidation state during field deployment, a parameter shown to affect trap catch longevity [1].

Selective Derivatization Scaffold for Conjugated Triene-Modified Lipids and Chemical Biology Probes

The conjugated triene motif at the terminal end of the C16 chain allows Diels–Alder cycloaddition with electron-deficient dienophiles (e.g., tetracyanoethylene, maleic anhydride) under mild conditions, providing a chemoselective handle for bioconjugation, fluorescent labeling, or affinity capture that is entirely absent in saturated, monounsaturated, and diunsaturated C16 alcohols. This reactivity profile enables synthetic chemists to use the trienol as a modular scaffold for building activity-based probes targeting lipid-binding proteins or for synthesizing deuterated internal standards for stable-isotope dilution assays [1].

Quote Request

Request a Quote for Hexadeca-10,12,14-trien-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.